molecular formula C14H10ClFN2O2 B12069374 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile

Cat. No.: B12069374
M. Wt: 292.69 g/mol
InChI Key: SHWYVHBDJKHOHW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is a heterocyclic organic compound with the molecular formula C14H10ClFN2O2 and a molecular weight of 292.69 g/mol . This compound features a nicotinonitrile core substituted with chloro, fluoro, and methoxybenzyl groups, making it a versatile molecule in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoronicotinonitrile and 4-methoxybenzyl alcohol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-methoxybenzyl alcohol reacts with 2-chloro-5-fluoronicotinonitrile in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminonicotinonitrile derivative, while oxidation could produce a nicotinic acid derivative.

Scientific Research Applications

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-6-hydroxynicotinonitrile
  • 2-Chloro-5-fluoro-6-methoxynicotinonitrile
  • 2-Chloro-5-fluoro-6-((4-methylbenzyl)oxy)nicotinonitrile

Uniqueness

2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

2-chloro-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C14H10ClFN2O2/c1-19-11-4-2-9(3-5-11)8-20-14-12(16)6-10(7-17)13(15)18-14/h2-6H,8H2,1H3

InChI Key

SHWYVHBDJKHOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)Cl)C#N)F

Origin of Product

United States

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